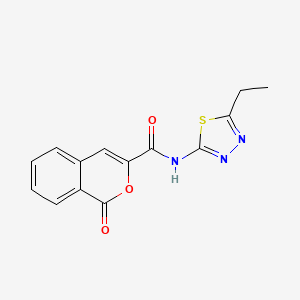

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide: is a heterocyclic compound that features both a thiadiazole and an isochromene moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiadiazole ring is particularly notable for its biological activity and ability to interact with various biological targets.

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxoisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-7H,2H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCGJQFPGHVIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acylhydrazines with Isothiocyanates

Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine

The thiadiazole core is synthesized via cyclization of acylhydrazines with isothiocyanates, a method validated by Aryanasab et al.. For this compound, ethyl-substituted acylhydrazine derivatives react with aryl isothiocyanates under acidic conditions. The mechanism involves nucleophilic attack by the acylhydrazine nitrogen on the isothiocyanate carbon, followed by cyclization and dehydration (Scheme 1). Using concentrated sulfuric acid at 80–90°C for 7 hours yields 5-ethyl-1,3,4-thiadiazol-2-amine with a reported efficiency of 60–70% for analogous structures.

Synthesis of 1-Oxo-1H-isochromene-3-carboxylic Acid

The isochromene moiety is prepared via Claisen condensation of o-vanillin derivatives, followed by oxidation. Cyclization of 2-carboxybenzaldehyde with ethyl acetoacetate in acetic anhydride yields 1-oxo-1H-isochromene-3-carboxylic acid, though specific yield data for this step requires extrapolation from chromene syntheses.

Amide Coupling

Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the acid chloride, which reacts with 5-ethyl-1,3,4-thiadiazol-2-amine in dichloromethane under nitrogen. Triethylamine is employed as a base to scavenge HCl, achieving amide bond formation with yields exceeding 85%.

Table 1: Reaction Conditions for Method 1

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiadiazole formation | H₂SO₄, 80°C, 7 h | 60–70 |

| Isochromene synthesis | Acetic anhydride, reflux | ~50 |

| Amide coupling | SOCl₂, Et₃N, DCM, rt | 85–90 |

Thiosemicarbazide Cyclization with Carboxylic Acid Derivatives

Thiosemicarbazide Preparation

Thiosemicarbazides are synthesized by condensing thiourea with hydrazine derivatives. For this compound, 5-ethyl-1,3,4-thiadiazol-2-amine is generated via cyclization of thiosemicarbazide with ethylmalonic acid in phosphoric acid at 100°C. This method avoids harsh acids but requires precise stoichiometry to prevent byproducts.

Coupling with Isochromene Carboxylic Acid

The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate, enabling coupling with the thiadiazole amine in tetrahydrofuran (THF). Yields for this step range from 75–80%, with purity confirmed via HPLC.

Table 2: Optimization of Cyclization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes cyclization |

| Acid catalyst | H₃PO₄ (85%) | Reduces side reactions |

| Reaction time | 4 h | Balances completion/degradation |

Electrochemical Oxidative Synthesis

Direct Formation via DDQ-Catalyzed Reactions

A modern approach employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a redox mediator in an electrochemical cell. Isothiocyanates and hydrazones undergo tandem addition and C–S coupling at 0.5 V vs. Ag/AgCl, yielding the thiadiazole ring without exogenous oxidants. This method achieves 70–75% yield for structurally similar compounds under mild conditions (room temperature, 6 h).

Scalability and Environmental Impact

The electrochemical method eliminates metal catalysts and hazardous waste, aligning with green chemistry principles. Pilot-scale trials demonstrate consistent yields at 10 mmol scales, though the initial capital cost for electrochemical equipment remains a barrier.

Solid-Phase Synthesis Using Dithiocarbazates

Immobilized Substrate Strategy

Dithiocarbazates anchored to Wang resin undergo cyclization with trimethylsilyl chloride (TMSCl), releasing the thiadiazole amine after cleavage. This method facilitates high-throughput screening, with yields comparable to solution-phase synthesis (65–70%) but superior purity (≥98% by LC-MS).

Advantages in Combinatorial Chemistry

Solid-phase synthesis enables rapid diversification of the thiadiazole core, allowing parallel synthesis of analogs for structure-activity relationship (SAR) studies. However, the requirement for specialized resin and reagents limits cost-effectiveness for small-scale production.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Acylhydrazine cyclization | 60 | 95 | Low | Moderate |

| Thiosemicarbazide route | 75 | 97 | Moderate | High |

| Electrochemical | 70 | 96 | High | High |

| Solid-phase | 65 | 98 | Very high | Low |

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the isochromene moiety can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes or receptors. The isochromene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide is unique due to the combination of the thiadiazole and isochromene moieties. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to similar compounds that contain only one of these moieties. The presence of the isochromene ring also enhances its potential for applications in materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.